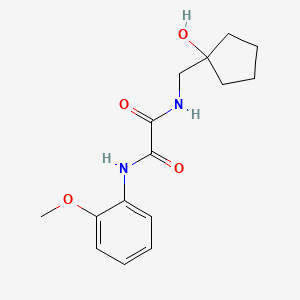
N1-((1-Hydroxycyclopentyl)methyl)-N2-(2-Methoxyphenyl)oxalamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-((1-hydroxycyclopentyl)methyl)-N2-(2-methoxyphenyl)oxalamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a hydroxycyclopentyl group with a methoxyphenyl group through an oxalamide linkage. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Wissenschaftliche Forschungsanwendungen
N1-((1-hydroxycyclopentyl)methyl)-N2-(2-methoxyphenyl)oxalamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-((1-hydroxycyclopentyl)methyl)-N2-(2-methoxyphenyl)oxalamide typically involves the following steps:
Formation of the hydroxycyclopentyl intermediate: This step involves the reaction of cyclopentanone with a suitable reducing agent to form 1-hydroxycyclopentylmethanol.
Coupling with methoxyphenyl group: The hydroxycyclopentyl intermediate is then reacted with 2-methoxyphenyl isocyanate under controlled conditions to form the desired oxalamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
N1-((1-hydroxycyclopentyl)methyl)-N2-(2-methoxyphenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The oxalamide linkage can be reduced under specific conditions to form amines.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of cyclopentanone derivatives.
Reduction: Formation of cyclopentylamines.
Substitution: Formation of substituted methoxyphenyl derivatives.
Wirkmechanismus
The mechanism of action of N1-((1-hydroxycyclopentyl)methyl)-N2-(2-methoxyphenyl)oxalamide involves its interaction with specific molecular targets. The hydroxycyclopentyl group may facilitate binding to enzymes or receptors, while the methoxyphenyl group can enhance the compound’s stability and bioavailability. The oxalamide linkage plays a crucial role in maintaining the structural integrity of the molecule, allowing it to exert its effects through various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N1-((1-hydroxycyclohexyl)methyl)-N2-(2-methoxyphenyl)oxalamide
- N1-((1-hydroxycyclopentyl)methyl)-N2-(2-chlorophenyl)oxalamide
- N1-((1-hydroxycyclopentyl)methyl)-N2-(2-methylphenyl)oxalamide
Uniqueness
N1-((1-hydroxycyclopentyl)methyl)-N2-(2-methoxyphenyl)oxalamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and stability, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
N-[(1-hydroxycyclopentyl)methyl]-N'-(2-methoxyphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-21-12-7-3-2-6-11(12)17-14(19)13(18)16-10-15(20)8-4-5-9-15/h2-3,6-7,20H,4-5,8-10H2,1H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYWLZUVPNHMMOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C(=O)NCC2(CCCC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
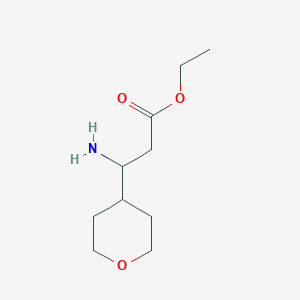
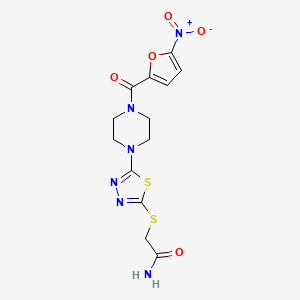
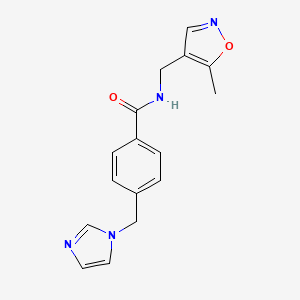
![2-[6-(tert-butylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2579862.png)
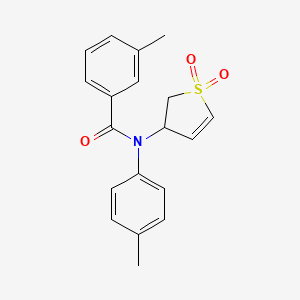
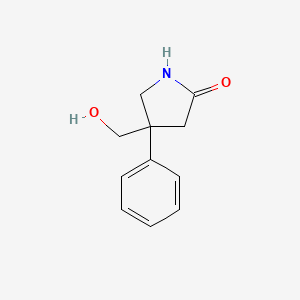
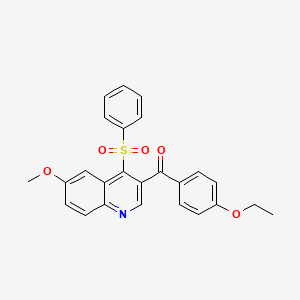
![N-(2-nitrophenyl)-2-{[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetamide](/img/structure/B2579870.png)
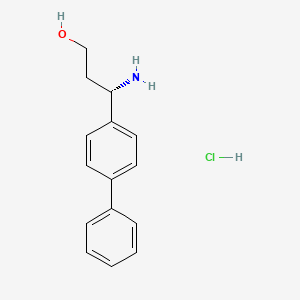
![4-({4-oxo-2-[({[2-(4-sulfamoylphenyl)ethyl]carbamoyl}methyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}methyl)-N-(2-phenylethyl)cyclohexane-1-carboxamide](/img/structure/B2579872.png)
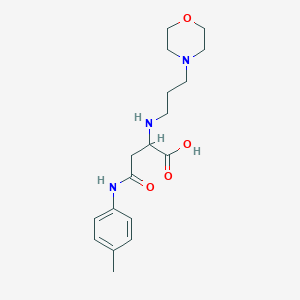
![1-[(4-chlorophenyl)methyl]-3-{[(2-methoxyphenyl)methyl]amino}-1,2-dihydropyrazin-2-one](/img/structure/B2579875.png)
![5-chloro-N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-2-methoxybenzenesulfonamide](/img/structure/B2579876.png)
![4-{1-[(4-tert-butylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-methylpyrrolidin-2-one](/img/structure/B2579878.png)
